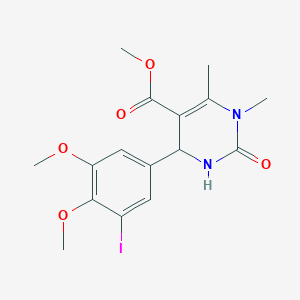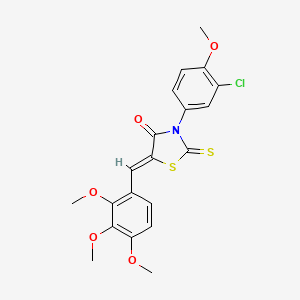
2-(benzylthio)-4-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazol-5(4H)-one
Übersicht
Beschreibung
2-(benzylthio)-4-(3,5-dichloro-2-methoxybenzylidene)-1,3-thiazol-5(4H)-one is a synthetic compound that belongs to the class of thiazole derivatives. The compound has gained attention due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
Research has focused on synthesizing and characterizing novel compounds with potential for various applications. For instance, Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, beneficial for photodynamic therapy in cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis Techniques
Another area of interest is the development of organic synthesis techniques. Yoo, Kim Hye, and Kyu (1990) introduced 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids, highlighting the versatility and compatibility of this method with several functional groups (Yoo, Kim Hye, & Kyu, 1990).
Antimicrobial and Anticancer Studies
There's a significant focus on evaluating the antimicrobial and anticancer properties of synthesized compounds. Patel, Agravat, and Shaikh (2011) explored the antimicrobial activity of new pyridine derivatives, finding variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Similarly, Patil et al. (2010) assessed the cytotoxicity and antibacterial properties of N-heterocyclic carbene-silver complexes, revealing high antibacterial activity compared to their precursors and determining their IC50 values on Caki-1 cell lines, indicating potential cancer therapy applications (Patil et al., 2010).
Photocatalytic Applications
Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives on a TiO2 photocatalyst under O2 atmosphere, showing high conversion and selectivity into corresponding aldehydes. This study highlights the potential of photocatalytic methods in organic synthesis and environmental applications (Higashimoto et al., 2009).
Eigenschaften
IUPAC Name |
(4Z)-2-benzylsulfanyl-4-[(3,5-dichloro-2-methoxyphenyl)methylidene]-1,3-thiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2S2/c1-23-16-12(7-13(19)9-14(16)20)8-15-17(22)25-18(21-15)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZNZNBXRBWXMH-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-adamantyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4059574.png)
![2-[(4-chlorophenyl)imino]-5-(4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4059576.png)
![3-(3-chloro-4-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4059584.png)
![3,3'-[(2,3,4-trimethoxyphenyl)methylene]bis-1H-indole](/img/structure/B4059595.png)
![3-({[(1R,9aR)-1-hydroxyoctahydro-2H-quinolizin-1-yl]methyl}amino)-N-(2-methoxyphenyl)propanamide](/img/structure/B4059605.png)
![4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B4059620.png)
![4-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-6-nitrophenyl acetate](/img/structure/B4059625.png)

![2-(diethylamino)ethyl 4-[(1-adamantylcarbonyl)amino]benzoate](/img/structure/B4059642.png)
![7-{(3,4-diethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4059647.png)

![2-chloro-5-[(dimethylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4059664.png)

![[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid](/img/structure/B4059678.png)